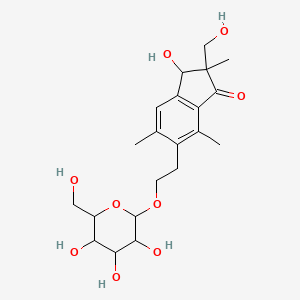

Epipterosin L 2'-O-glucoside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O9/c1-9-6-12-14(19(28)21(3,8-23)18(12)27)10(2)11(9)4-5-29-20-17(26)16(25)15(24)13(7-22)30-20/h6,13,15-18,20,22-27H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAENVHFVXODVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Epipterosin L 2'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epipterosin L 2'-O-glucoside, a sesquiterpenoid glycoside, is a natural product of significant interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, with a detailed exploration of its stereochemical intricacies. This document summarizes the available quantitative data, outlines the experimental protocols for its isolation and characterization, and presents a logical workflow for its study, in line with the requirements of researchers and professionals in drug development.

Chemical Structure

This compound is a glycoside derivative of Pterosin L, a member of the pterosins, which are indanone-based sesquiterpenoids. The core structure consists of a trimethylated indanone ring system linked to a glucose molecule via an O-glycosidic bond.

Systematic Name: (2S,3R)-Pterosin L 2'-O-β-D-glucoside

Molecular Formula: C₂₁H₃₀O₉

Molecular Weight: 426.46 g/mol

The numbering of the pterosin skeleton and the attached glucoside is crucial for the correct interpretation of spectroscopic data.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The systematic name, (2S,3R)-Pterosin L 2'-O-β-D-glucoside, explicitly defines the absolute configuration at the chiral centers.

-

At C-2 and C-3 of the Pterosin Moiety: The designations (2S, 3R) indicate the specific spatial arrangement of the substituents at these two stereocenters on the five-membered ring of the indanone core. The relative stereochemistry is trans. The determination of this configuration is typically achieved through advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space correlations between protons. For instance, the absence of a NOESY correlation between the methyl group at C-2 and the proton at C-3 would support a trans configuration.

-

The Glycosidic Bond: The designation β-D-glucoside specifies the stereochemistry of the anomeric carbon (C-1') of the glucose unit and the overall configuration of the sugar. The β configuration indicates that the glycosidic bond is equatorial to the pyranose ring. This is typically confirmed by the coupling constant (³J) between the anomeric proton (H-1') and the proton at C-2' in the ¹H NMR spectrum. A large coupling constant (typically > 7 Hz) is indicative of a trans-diaxial relationship between these two protons, which is characteristic of a β-anomer in a ⁴C₁ chair conformation. The 'D' designation refers to the stereochemistry of the chiral center furthest from the anomeric carbon in the glucose molecule (C-5'), relating it to D-glyceraldehyde.

Quantitative Data

While a complete set of published quantitative data specifically for this compound is not available, the following table presents the ¹H and ¹³C NMR chemical shifts for a closely related compound, 2R,3R-pterosin L 3-O-β-D-glucopyranoside , isolated from Pteris ensiformis. This data serves as a valuable reference for the structural elucidation and verification of this compound, as the chemical shifts for the glucosyl moiety and many parts of the pterosin skeleton are expected to be similar.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2R,3R-pterosin L 3-O-β-D-glucopyranoside (in CD₃OD)

| Position | δH (ppm), J (Hz) | δC (ppm) |

| Pterosin Moiety | ||

| 2 | - | 47.5 |

| 3 | 4.85 (d, 8.8) | 83.1 |

| 4 | 7.21 (s) | 131.1 |

| 5 | - | 138.8 |

| 6 | - | 135.2 |

| 7 | - | 145.9 |

| 8 | 2.95 (t, 7.2) | 30.5 |

| 9 | 3.75 (t, 7.2) | 61.9 |

| 10 | 1.25 (s) | 25.1 |

| 11 | 1.10 (d, 7.2) | 14.2 |

| 12 | 2.40 (s) | 19.8 |

| 13 | 2.62 (s) | 21.5 |

| 1 | - | 208.2 |

| Glucosyl Moiety | ||

| 1' | 4.35 (d, 7.6) | 104.5 |

| 2' | 3.20 (m) | 75.1 |

| 3' | 3.38 (m) | 78.0 |

| 4' | 3.31 (m) | 71.5 |

| 5' | 3.28 (m) | 77.9 |

| 6'a | 3.88 (dd, 12.0, 2.0) | 62.6 |

| 6'b | 3.68 (dd, 12.0, 5.6) |

Data adapted from a study on a related compound. The exact chemical shifts for this compound may vary.

Experimental Protocols

The isolation and structural elucidation of this compound from its natural source, Cibotium barometz, would follow a general workflow for natural product chemistry. While a specific protocol for this exact compound from this particular plant is not detailed in the available literature, a representative methodology based on the isolation of similar pterosin glycosides is provided below.

Isolation of this compound

-

Extraction: The dried and powdered rhizomes of Cibotium barometz are extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The fraction containing the glycosides, typically the EtOAc or n-BuOH fraction, is selected for further purification.

-

Column Chromatography: The bioactive fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column, using a methanol-water or acetonitrile-water gradient as the mobile phase, to yield pure this compound.

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships. The anomeric proton signal and its coupling constant are critical for determining the stereochemistry of the glycosidic bond.

-

¹³C NMR and DEPT: Reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for establishing the complete structure and relative stereochemistry.

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing key information for determining the relative stereochemistry.

-

-

-

Acid Hydrolysis: To confirm the identity of the sugar moiety, the glycoside can be hydrolyzed with a dilute acid. The resulting sugar can then be identified by comparison with an authentic standard using techniques like TLC or chiral GC-MS.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Natural sources and occurrence of Epipterosin L 2'-O-glucoside in Cibotium barometz

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibotium barometz (L.) J.Sm., commonly known as the Golden Chicken Fern, is a perennial fern with a long history of use in traditional medicine, particularly in Asia. Its rhizomes are valued for their purported medicinal properties, which are attributed to a rich and diverse phytochemical profile. Among the numerous compounds identified in this plant, the sesquiterpenoid Epipterosin L 2'-O-glucoside stands out as a molecule of interest. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and occurrence of this compound in Cibotium barometz, with a focus on data presentation and experimental methodologies.

Natural Source and Occurrence

This compound is a naturally occurring sesquiterpenoid glucoside that has been identified in the rhizomes of Cibotium barometz.[] Sesquiterpenoids are a class of C15 terpenoids known for their diverse biological activities. The glycosylation of Epipterosin L at the 2'-O position suggests potential modifications in its polarity, solubility, and pharmacokinetic properties compared to its aglycone form.

While the presence of this compound in C. barometz rhizomes is established, a significant gap exists in the scientific literature regarding its quantitative occurrence. To date, no published studies provide specific data on the concentration or yield of this compound from the plant material. Further research is imperative to determine the typical abundance of this compound in C. barometz rhizomes, which is a critical factor for its potential as a therapeutic agent or a pharmacological tool.

Phytochemical Profile of Cibotium barometz Rhizome

The rhizome of Cibotium barometz is a rich source of a variety of secondary metabolites. While quantitative data for this compound is lacking, studies have identified and, in some cases, quantified other classes of compounds. This broader phytochemical context is essential for understanding the chemical environment in which this compound exists.

Table 1: Major Phytochemicals Identified in the Rhizome of Cibotium barometz

| Compound Class | Specific Compounds Identified | Reference |

| Sesquiterpenoids | This compound, Pterosin R | [][2] |

| Phenolic Acids | Protocatechuic acid, Caffeic acid | [2] |

| Flavonoids | Kaempferol, Onychins | [2] |

| Other Compounds | Onitin, Onitin-4-O-β-D-glucopyranoside, Woodwardinic acid, Tannin | [2] |

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the specific extraction, isolation, and quantification of this compound from Cibotium barometz are not currently available in the scientific literature. However, based on general phytochemical investigation methods for sesquiterpenoid glucosides from plant materials, a conceptual workflow can be proposed. It is crucial to note that this represents a generalized approach and would require optimization for this specific compound.

Conceptual Workflow for Isolation and Analysis

Caption: Generalized workflow for the extraction and analysis of phytochemicals from plant material.

Signaling Pathways and Biological Activities

Currently, there is no information available in the scientific literature regarding any signaling pathways that are directly modulated by this compound. The biological activities of this specific compound have not yet been elucidated. Therefore, the creation of diagrams for signaling pathways is not possible at this time. Future research is needed to explore the pharmacological effects of this compound and to identify its molecular targets and mechanisms of action.

Conclusion and Future Directions

This compound is a confirmed constituent of the rhizomes of Cibotium barometz. However, this technical guide highlights a significant knowledge gap regarding its quantitative abundance, specific and optimized protocols for its isolation and analysis, and its biological activities. For researchers, scientists, and drug development professionals, this presents a clear opportunity for further investigation.

Future research should prioritize the following:

-

Development and validation of analytical methods, such as HPLC-UV or LC-MS, for the accurate quantification of this compound in C. barometz rhizomes.

-

Investigation of the optimal extraction and purification protocols to obtain high-purity this compound for biological screening.

-

Comprehensive evaluation of the pharmacological properties of the isolated compound to uncover its potential therapeutic applications.

-

Elucidation of the mechanism of action and identification of any relevant signaling pathways.

Addressing these research questions will be crucial in unlocking the full potential of this compound as a valuable natural product for the advancement of medicine and human health.

References

The intricate Dance of Nature: A Technical Guide to the Biosynthesis of Sesquiterpene Glucosides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of sesquiterpene glucoside biosynthesis, a pivotal pathway in the generation of a diverse array of bioactive compounds with significant pharmaceutical potential. From the fundamental building blocks to the final glycosylated products, this document provides a comprehensive overview of the enzymatic players, regulatory networks, and experimental methodologies crucial for advancing research and development in this field.

The Core Biosynthetic Pathway: From Isoprene Units to Sesquiterpene Glucosides

The journey to a sesquiterpene glucoside begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, predominantly occurring in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids[1]. Although there is evidence of cross-talk between these two pathways, the MVA pathway is generally considered the primary source of precursors for sesquiterpenoid biosynthesis in the cytosol[2][3].

Three molecules of IPP are sequentially condensed with one molecule of DMAPP by farnesyl pyrophosphate synthase (FPPS) to form the central C15 precursor, farnesyl pyrophosphate (FPP)[2][3]. This linear molecule is the branching point for the synthesis of a vast array of sesquiterpenoids.

The remarkable diversity of sesquiterpene scaffolds is generated by a large family of enzymes known as sesquiterpene synthases (TPSs or STSs). These enzymes catalyze the cyclization of FPP through a series of complex carbocation rearrangements, resulting in a multitude of cyclic and acyclic sesquiterpene hydrocarbons[4].

Following the formation of the sesquiterpene backbone, further structural modifications often occur, such as hydroxylation, oxidation, and reduction, catalyzed by enzymes like cytochrome P450 monooxygenases (CYP450s) and reductases. These modifications generate the sesquiterpene aglycone, the direct precursor for glycosylation.

The final and crucial step in the formation of a sesquiterpene glucoside is the attachment of a glucose moiety to the sesquiterpene aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which utilize uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the sugar donor[5][6]. This glycosylation step significantly impacts the water solubility, stability, and bioavailability of the sesquiterpene, often modulating its biological activity.

Quantitative Data on Key Biosynthetic Enzymes and Products

The efficiency of sesquiterpene glucoside biosynthesis is governed by the kinetic properties of the involved enzymes and the resulting concentrations of intermediates and final products. Below are tables summarizing key quantitative data for representative enzymes and compounds in this pathway.

Table 1: Kinetic Parameters of Key Sesquiterpene Synthases

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Amorpha-4,11-diene synthase (ADS) | Artemisia annua | FPP | 0.6 | N/A | [7] |

| Dammarenediol-II-synthase | Panax ginseng | 2,3-Oxidosqualene | N/A | N/A | [8][9] |

N/A: Data not available in the searched literature.

Table 2: Kinetic Parameters of UDP-Glycosyltransferases (UGTs) Involved in Terpenoid Biosynthesis

| Enzyme | Organism | Aglycone Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| UGT71G1 | Medicago truncatula | 3-Hydroxyflavone | N/A | N/A | |

| SGT | Salinispora tropica | Ginsenoside Rh2 | 12,000 | 0.0093 | [10] |

Note: Specific kinetic data for UGTs acting on sesquiterpene aglycones is limited in the publicly available literature. The data presented for SGT is on a triterpenoid (B12794562) saponin, providing a reference for glycosylation kinetics.

Table 3: Concentration of Sesquiterpenoids and their Glucosides in Plant Tissues

| Compound | Plant Species | Tissue | Concentration | Reference |

| Artemisinin (B1665778) | Artemisia annua | Leaves | 0.01 - 1.5% of dry weight | |

| Artemisinic acid | Artemisia annua | Leaves | 0.32 - 2.33% of dry weight | |

| Total Ginsenosides | Panax ginseng | Fine Roots | 142.49 ± 1.14 mg/g | [11][12] |

| Total Ginsenosides | Panax ginseng | Main Roots | Varies with age | [13] |

| Total Ginsenosides | Panax ginseng | Leaves | 91.51 ± 7.20 mg/g | [11][12] |

| Ginsenoside Rb1 | Panax ginseng | Fine Roots | 27.49 ± 1.57 mg/g | [11][12] |

| Ginsenoside Re | Panax ginseng | Leaves | Highest in aboveground parts | [11][12] |

Regulation of Sesquiterpene Glucoside Biosynthesis: The Jasmonate Signaling Pathway

The production of sesquiterpene glucosides is tightly regulated and often induced in response to biotic and abiotic stresses. The jasmonate (JA) signaling pathway plays a central role in this regulation. Elicitors, such as wounding or pathogen attack, trigger the biosynthesis of jasmonic acid, which then initiates a signaling cascade leading to the transcriptional activation of sesquiterpene biosynthesis genes[10][14][15][16].

The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which acts as a receptor for the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile). In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of key transcription factors. Upon binding of JA-Ile to COI1, JAZ proteins are targeted for degradation by the 26S proteasome. This releases the transcription factors, such as MYC2, which can then activate the expression of target genes, including those encoding sesquiterpene synthases and UGTs[7][10][15].

Experimental Protocols

Advancing the understanding and manipulation of sesquiterpene glucoside biosynthesis requires robust experimental methodologies. The following section outlines key protocols for the analysis of this pathway.

Experimental Workflow for Characterizing a Sesquiterpene Glucoside Biosynthesis Pathway

A typical research workflow to identify and characterize the genes and enzymes involved in the biosynthesis of a specific sesquiterpene glucoside is outlined below.

Detailed Methodologies

4.2.1. Metabolite Profiling using GC-MS and LC-MS

-

Objective: To identify and quantify sesquiterpene aglycones and glucosides in plant extracts.

-

Sample Preparation:

-

Harvest and freeze-dry plant material.

-

Grind the dried tissue to a fine powder.

-

Extract metabolites using a suitable solvent system (e.g., methanol (B129727)/water or ethyl acetate).

-

For GC-MS analysis of volatile sesquiterpenes, a headspace or solvent extraction can be used. For less volatile compounds, derivatization (e.g., silylation) may be necessary.

-

For LC-MS analysis of non-volatile glucosides, the crude extract can be filtered and directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.

-

-

Instrumentation and Analysis:

-

GC-MS: A gas chromatograph coupled to a mass spectrometer. Separation is based on volatility and column interaction. Mass spectra are used for compound identification by comparison to spectral libraries (e.g., NIST).

-

LC-MS: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole). Separation is based on polarity. High-resolution mass spectrometry allows for accurate mass determination and elemental composition prediction. Tandem MS (MS/MS) is used for structural elucidation and targeted quantification.

-

-

Data Analysis:

-

Peak detection, alignment, and integration using specialized software.

-

Compound identification by comparing retention times and mass spectra with authentic standards or databases.

-

Quantification is achieved by creating calibration curves with known standards.

-

4.2.2. Gene Expression Analysis by qRT-PCR

-

Objective: To quantify the transcript levels of candidate biosynthesis genes (TPS, CYP450s, UGTs) in response to specific stimuli or in different tissues.

-

Protocol:

-

RNA Extraction: Isolate total RNA from plant tissues using a commercial kit or a TRIzol-based method.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the target genes and a reference (housekeeping) gene.

-

qRT-PCR Reaction: Perform the real-time PCR using a SYBR Green or probe-based assay. The reaction mixture typically contains cDNA, primers, and a master mix with DNA polymerase and fluorescent dye.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

4.2.3. In Vitro Enzyme Assays

-

Objective: To determine the function and kinetic parameters of heterologously expressed enzymes.

-

Sesquiterpene Synthase (TPS) Assay:

-

Enzyme Source: Purified recombinant TPS expressed in E. coli or yeast.

-

Reaction Mixture: Incubate the purified enzyme with the substrate FPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺).

-

Product Extraction: After incubation, overlay the reaction with a water-immiscible organic solvent (e.g., hexane (B92381) or pentane) to extract the volatile sesquiterpene products.

-

Analysis: Analyze the organic extract by GC-MS to identify and quantify the sesquiterpene products.

-

Kinetic Analysis: Vary the concentration of FPP and measure the initial reaction velocity to determine K_m and V_max values.

-

-

UDP-Glycosyltransferase (UGT) Assay:

-

Enzyme Source: Purified recombinant UGT expressed in E. coli or yeast.

-

Reaction Mixture: Incubate the purified enzyme with the sesquiterpene aglycone substrate and the sugar donor, UDP-glucose, in an appropriate buffer.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile) or an acid.

-

Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the sesquiterpene glucoside product.

-

Kinetic Analysis: Vary the concentration of either the aglycone or UDP-glucose while keeping the other substrate saturated to determine the kinetic parameters for each substrate. A common method to monitor the reaction is to measure the production of UDP using a commercial kit (e.g., UDP-Glo™ assay).

-

Conclusion and Future Perspectives

The biosynthesis of sesquiterpene glucosides is a complex and highly regulated process that generates a wealth of structurally diverse and biologically active molecules. This guide has provided a comprehensive overview of the core pathway, key enzymes, regulatory mechanisms, and essential experimental protocols. While significant progress has been made in elucidating this pathway, several areas warrant further investigation. The identification and characterization of novel UGTs with specificity towards different sesquiterpene aglycones will be crucial for expanding the known chemical space of these compounds. Furthermore, a deeper understanding of the transcriptional and post-transcriptional regulatory networks will enable the development of targeted metabolic engineering strategies to enhance the production of high-value sesquiterpene glucosides in microbial or plant-based systems. The integration of multi-omics approaches with synthetic biology will undoubtedly accelerate the discovery and sustainable production of these promising natural products for pharmaceutical and other applications.

References

- 1. Structural Insights into the Substrate Recognition of Ginsenoside Glycosyltransferase Pq3‐O‐UGT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Cultivation and Ginsenosides Accumulation in Panax ginseng: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of sugars on artemisinin production in Artemisia annua L.: transcription and metabolite measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. uniprot.org [uniprot.org]

- 9. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Comparison of Ginsenoside Components of Various Tissues of New Zealand Forest-Grown Asian Ginseng (Panax Ginseng) and American Ginseng (Panax Quinquefolium L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Dammarenediol II synthase - Wikipedia [en.wikipedia.org]

Physical and chemical properties of Epipterosin L 2'-O-glucoside

An In-depth Technical Guide to Epipterosin L 2'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring sesquiterpenoid glycoside isolated from the rhizomes of the fern Cibotium barometz (L.) J.Sm.[1] This technical guide provides a comprehensive overview of its physical and chemical properties. Due to the limited publicly available experimental data, this document primarily compiles predicted properties and information on related compounds to guide future research and development efforts.

Chemical and Physical Properties

This compound is a white powder.[2] Key chemical and physical properties are summarized in the table below. It is important to note that many of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₉ | [1] |

| Molecular Weight | 426.46 g/mol | [1] |

| CAS Number | 61117-89-3 | |

| Appearance | Powder | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [2] |

| Predicted Boiling Point | 704.8 ± 60.0 °C | [1] |

| Predicted Density | 1.45 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 12.93 ± 0.70 | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Commercial suppliers confirm the structure via ¹H-NMR, stating it is "consistent with the above structure".[2] Further detailed analysis, including ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is required for complete characterization.

Experimental Protocols

General Isolation and Purification Workflow

The following diagram outlines a general workflow for the isolation and purification of compounds like this compound from Cibotium barometz.

Biological Activity

There is currently a significant lack of published data on the specific biological activities of this compound. However, the plant from which it is derived, Cibotium barometz, has been traditionally used in medicine and has been reported to possess various biological and therapeutic effects, including antioxidant, antimicrobial, antiviral, and osteoprotective activities.[3]

Furthermore, other pterosin derivatives, the class of compounds to which Epipterosin L belongs, have shown a range of biological activities. For instance, some pterosin derivatives have demonstrated cytotoxic effects against cancer cell lines.[4] Pterosin A has been investigated for its antidiabetic effects.[5] The glycosylation of pterosins can influence their biological activity, in some cases enhancing their cytotoxic potential.

Given the bioactivity of its parent plant and related compounds, it is plausible that this compound may exhibit biological activities of interest. The following diagram illustrates a logical workflow for the initial biological screening of this compound.

Signaling Pathways

As there is no specific biological activity data for this compound, there is no information on any signaling pathways it may modulate. Research on related pterosin compounds suggests potential interactions with pathways involved in cell proliferation and inflammation. Future research on this compound, should it demonstrate bioactivity, would need to elucidate the underlying molecular mechanisms and signaling cascades.

Conclusion and Future Directions

This compound is a natural product with a defined chemical structure but limited characterization in the public domain. This guide highlights the significant gaps in our understanding of its physical, chemical, and biological properties. Future research should prioritize:

-

Complete Spectroscopic Characterization: Detailed ¹H and ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy to provide a complete and verifiable dataset.

-

Determination of Physical Properties: Experimental measurement of properties such as melting point.

-

Comprehensive Biological Screening: A broad-based screening approach to identify potential cytotoxic, antioxidant, anti-inflammatory, and antimicrobial activities.

-

Elucidation of Mechanisms of Action: Should biological activity be confirmed, subsequent studies should focus on identifying the molecular targets and signaling pathways involved.

The information presented here serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. The traditional utilization, biological activity and chemical composition of edible fern species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional characterization of triterpene synthases in Cibotium barometz - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity of Luteolin-7-O-glucoside: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Luteolin-7-O-glucoside, a naturally occurring flavonoid glycoside found in various plants, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive overview of the preliminary biological screening of Luteolin-7-O-glucoside, summarizing its key activities, the experimental protocols used for their determination, and the underlying signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.

Summary of Biological Activities

Luteolin-7-O-glucoside exhibits a range of biological effects, with notable anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. The quantitative data from various in vitro studies are summarized below.

| Biological Activity | Cell Line/Model | Key Findings | Concentration/Dose | Reference |

| Anti-cancer | Human Nasopharyngeal Carcinoma (NPC-039 and NPC-BM) | Significantly reduced cell proliferation; induced S and G2/M cell cycle arrest and apoptosis. | Not specified | [1] |

| Antioxidant | RAW 264.7 cells | Potently induced Heme oxygenase-1 (HO-1) expression, strengthening antioxidative potential against t-BHP-induced oxidative damage. | Not specified | [2] |

| Anti-inflammatory | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited the STAT3 pathway, showing antiproliferative and antioxidant effects. | Not specified | [3] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Reduced TNF-α levels and increased IL-10 levels. | Not specified | [4] |

| Neuroprotective | Undifferentiated and RA-differentiated SH-SY5Y cells | Increased cell viability after 6-hydroxydopamine (6-OHDA) induced damage; prevented mitochondrial membrane depolarization and decreased Caspase-3 activity. | Not specified | [4] |

| Gastroprotective | Rat models (indomethacin, ethanol-induced, Shay ulcer) | Provided protective effects against gastric injury through antisecretory, anti-inflammatory, antioxidative, and antiapoptotic activities. | 25 mg/kg | [5] |

| Antimicrobial | Vibrio cholerae and Vibrio parahaemolyticus | Effective against these bacteria. | 2 mg/mL | [6] |

| Enzyme Inhibition | In vitro assays | Exhibited inhibitory activity against thromboxane (B8750289) and leukotriene synthesis. | 25-100 µg/mL | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the biological activity screening are outlined below.

Cell Viability and Proliferation Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed cells (e.g., SH-SY5Y, NPC-039, NPC-BM) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Luteolin-7-O-glucoside for the desired time period (e.g., 24, 48 hours).

-

Following treatment, add MTT solution to each well and incubate for a specified time (typically 2-4 hours) to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (usually 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Apoptosis Analysis (Flow Cytometry)

-

Principle: Annexin V/Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.

-

Protocol:

-

Culture and treat cells with Luteolin-7-O-glucoside as described for the viability assay.

-

Harvest the cells (including floating and adherent cells) and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry, exciting the fluorochromes at their respective wavelengths and detecting the emission signals.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size, transferring them to a solid support, and marking the target protein using a specific primary and secondary antibody to visualize.

-

Protocol:

-

Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p-AKT, STAT3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Mechanisms of Action

The biological activities of Luteolin-7-O-glucoside are mediated through the modulation of several key signaling pathways.

Apoptosis Induction via the AKT Signaling Pathway

Luteolin-7-O-glucoside has been shown to induce apoptosis in cancer cells by modulating the PI3K/AKT signaling pathway.[1] Inhibition of this pathway leads to downstream effects on cell survival and apoptosis.

Caption: Luteolin-7-O-glucoside induced apoptosis via AKT pathway.

Antioxidant Response via the Nrf2/MAPK Signaling Pathway

The antioxidant effects of Luteolin-7-O-glucoside are mediated through the activation of the Nrf2/MAPK signaling cascade, leading to the expression of antioxidant enzymes like Heme oxygenase-1 (HO-1).[2]

Caption: Antioxidant activity via Nrf2/MAPK signaling.

Anti-inflammatory Action via STAT3 Inhibition

Luteolin-7-O-glucoside exerts anti-inflammatory effects by inhibiting the JAK/STAT3 signaling pathway.[3] This inhibition prevents the nuclear translocation of STAT3 and subsequent transcription of pro-inflammatory genes.

Caption: Anti-inflammatory effect via STAT3 inhibition.

Conclusion

The preliminary biological screening of Luteolin-7-O-glucoside reveals its potential as a multi-target therapeutic agent. Its anti-cancer, antioxidant, anti-inflammatory, and neuroprotective properties, mediated through the modulation of key signaling pathways such as PI3K/AKT, Nrf2/MAPK, and JAK/STAT3, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for future preclinical and clinical studies aimed at elucidating the full therapeutic potential of this promising natural compound.

References

- 1. Luteolin-7-O-glucoside inhibits cell proliferation and modulates apoptosis through the AKT signaling pathway in human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside | MDPI [mdpi.com]

- 4. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Bioactivity of Pterosin-Type Sesquiterpenoids: A Technical Guide for Drug Discovery

Pterosin-type sesquiterpenoids, a class of natural products predominantly found in ferns of the Pteridaceae family, have emerged as a significant area of interest for researchers in drug development.[1] These compounds, characterized by an illudane-type skeleton, exhibit a wide array of pharmacological activities, including cytotoxic, anti-inflammatory, neuroprotective, antimicrobial, hypolipidemic, and antidiabetic properties.[1][2][3][4][5] This technical guide provides a comprehensive review of the bioactivity of pterosin-type sesquiterpenoids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms to support further research and development.

Quantitative Bioactivity Data of Pterosin-Type Sesquiterpenoids

The following table summarizes the quantitative data on the bioactivity of various pterosin-type sesquiterpenoids from the reviewed literature. This allows for a comparative analysis of their potency across different biological assays.

| Compound | Bioactivity | Assay System | Measured Effect | IC50/MIC/EC50 | Reference |

| Pterosin B | Neuroprotective | Glutamate-induced excitotoxicity in N2a cells | Enhanced cell viability from 43.8% to 105% | EC50: 0.09559 µg/mL | [6] |

| Anti-inflammatory | LPS-induced inflammation in N2a cells | Increased cell survival from 46.75% to 58.5% | - | [2] | |

| (2R,3S)-5-hydroxymethylpterosin C (Compound 4) | Hypolipidemic | 3T3-L1 adipocytes | Decreased triglyceride activity | More potent than Berberine | [4][7] |

| Pterosin A | Antidiabetic | Cultured human muscle cells | Enhanced glucose uptake | - | [5] |

| ent-aspergoterpenin C (Compound 1) | Antimicrobial | E. coli, E. tarda, V. harveyi, V. parahaemolyticus | Inhibitory activity | MIC ≤ 8.0 µg/mL | [8] |

| Compound 2 (from Aspergillus versicolor) | Antimicrobial | E. coli, E. tarda, V. harveyi, V. parahaemolyticus | Inhibitory activity | MIC ≤ 8.0 µg/mL | [8] |

| Compound 6 (from Aspergillus versicolor) | Antimicrobial | E. coli | Inhibitory activity | MIC = 1.0 µg/mL | [8] |

| Antimicrobial | Aeromonas hydrophilia, E. tarda, V. anguillarum, V. harveyi | Potent inhibitory activity | - | [8] | |

| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | Cytotoxic | - | Increased potency compared to Pterosin B | - | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the protocols for key experiments cited in the literature on pterosin bioactivity.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pterosin compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[2]

Neuroprotective Activity Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of a compound to protect neuronal cells from damage caused by excessive stimulation by the neurotransmitter glutamate (B1630785).[6]

-

Cell Culture and Differentiation: Differentiate neuronal cells (e.g., N2a cells) by incubating them in a low-serum medium for 48 hours.[6]

-

Glutamate Challenge: Induce excitotoxicity by exposing the differentiated cells to L-glutamate (e.g., 1-5 mM) for 24 hours.[6]

-

Pterosin Treatment: Co-treat the cells with different concentrations of the test pterosin compound along with the glutamate challenge.[6]

-

Viability Assessment: Measure cell viability using the MTT assay as described above to determine the protective effect of the pterosin compound.[2]

Antimicrobial Susceptibility Testing (Micro-broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][10]

-

Inoculum Preparation: Prepare a standardized suspension of the target bacteria (e.g., E. coli, V. harveyi) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 × 10^5 cfu/mL.[8]

-

Serial Dilution: Perform serial two-fold dilutions of the pterosin compounds in a 96-well microplate containing the broth.

-

Inoculation: Add the prepared bacterial suspension to each well. Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubation: Incubate the microplate at 37°C for 24 hours.[8]

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]

Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Culture macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in appropriate media.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the pterosin compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3][11]

-

-

Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-only treated control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pterosin-type sesquiterpenoids exert their effects is critical for their development as therapeutic agents. Several key signaling pathways have been identified.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the bioactivity of pterosin-type sesquiterpenoids involves a multi-step process from isolation to mechanistic studies.

Caption: General workflow for pterosin bioactivity studies.

Anti-inflammatory Action via NF-κB Pathway Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory responses.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][12] Sesquiterpenoids have been shown to exert anti-inflammatory effects by inhibiting this pathway.[3]

References

- 1. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals [pubmed.ncbi.nlm.nih.gov]

- 3. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidiabetic effects of pterosin A, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sesquiterpenoids from the sunflower family as potential anti-inflammatory candidates: a review – ScienceOpen [scienceopen.com]

The Sweet Secret of Sesquiterpenoids: A Technical Guide to the Role of Glycosylation in Modulating Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are a cornerstone of natural product chemistry, exhibiting a wide array of pharmacological activities. However, their therapeutic potential is often hampered by poor aqueous solubility, limited stability, and suboptimal pharmacokinetic profiles. A key natural modification that addresses these limitations is glycosylation—the enzymatic attachment of sugar moieties. This technical guide delves into the profound impact of glycosylation on the function of sesquiterpenoids, providing a comprehensive overview for researchers, scientists, and drug development professionals. Through a detailed examination of existing literature, this guide summarizes the enhancement of physicochemical properties and the modulation of biological activities conferred by glycosylation. It further presents detailed experimental protocols for the study of sesquiterpenoid glycosides and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding and future research in this promising field.

Introduction: The Glycosylation Advantage

Glycosylation is a critical post-biosynthetic modification that significantly alters the properties of natural products.[1] In the context of sesquiterpenoids, the addition of one or more sugar units can dramatically influence their solubility, stability, and bioactivity.[2] This modification is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated donor, typically a UDP-sugar, to the sesquiterpenoid aglycone.[3][4] The resulting sesquiterpenoid glycosides often exhibit improved pharmacokinetic profiles and, in some cases, novel or enhanced biological activities, making them attractive candidates for drug development.[5]

Impact of Glycosylation on Physicochemical Properties

The attachment of hydrophilic sugar moieties to the often lipophilic sesquiterpenoid backbone has a profound effect on its physical and chemical characteristics.

Enhanced Aqueous Solubility

A major challenge in the development of many sesquiterpenoid-based drugs is their low water solubility. Glycosylation directly addresses this issue by increasing the polarity of the molecule.

Table 1: Comparison of Aqueous Solubility of Sesquiterpenoids and their Glycosylated Derivatives

| Sesquiterpenoid Aglycone | Aqueous Solubility | Glycosylated Derivative | Aqueous Solubility | Fold Increase | Reference(s) |

| Zerumbone (B192701) | ~1.296 mg/L (at 25°C) | Zerumbone-Cyclodextrin Inclusion Complex* | Enhanced solubility and dissolution | - | [1][6][7] |

| Artemisinin | Poorly soluble in water | Artesunate (hemisuccinate derivative) | Soluble in water | - | [3][5][8][9] |

| Parthenolide (B1678480) | Sparingly soluble in aqueous buffers (~0.5 mg/ml in 1:1 DMF:PBS) | Dimethylaminoparthenolide (DMAPT) (soluble analogue) | More soluble | - | [10][11] |

Note: While a direct glycoside solubility value for zerumbone was not found, the use of cyclodextrins (cyclic oligosaccharides) to form inclusion complexes demonstrates the principle of using sugar moieties to enhance solubility.

Increased Stability

Glycosylation can protect labile functional groups on the sesquiterpenoid core from degradation, thereby increasing the overall stability of the molecule. This is particularly relevant for compounds with ester or epoxide functionalities that are prone to hydrolysis. The sugar moiety can sterically hinder enzymatic or chemical degradation, prolonging the shelf-life and in vivo half-life of the compound.

Modulation of Biological Activity by Glycosylation

The addition of a glycan can significantly alter the pharmacological profile of a sesquiterpenoid, ranging from changes in potency to the emergence of entirely new biological activities.

Anticancer Activity

Many sesquiterpenoids exhibit potent anticancer properties, and glycosylation can modulate this activity. The sugar moiety can influence the compound's interaction with its molecular target, its cellular uptake, and its metabolic fate.

Table 2: Comparative Anticancer Activity (IC₅₀ Values) of Sesquiterpenoids and Their Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Parthenolide | |||

| A549 (Lung Carcinoma) | 4.3 | [12] | |

| TE671 (Medulloblastoma) | 6.5 | [12] | |

| HT-29 (Colon Adenocarcinoma) | 7.0 | [12] | |

| GLC-82 (NSCLC) | 6.07 ± 0.45 | [13] | |

| SiHa (Cervical Cancer) | 8.42 ± 0.76 | [14] | |

| MCF-7 (Breast Cancer) | 9.54 ± 0.82 | [14] | |

| Parthenolide Analogs | |||

| C9 and C14 functionalized parthenologs | Jurkat (T cell leukemia), Jeko-1 (mantle cell lymphoma), HeLa (adenocarcinoma) | ~ 1-3 | [15] |

| Carbamate derivative | SK-N-MC (neuroblastoma) | 0.6 | [15] |

| Zerumbone | |||

| U-87 MG (Glioblastoma) | 150 (24h), 130 (48h) | [16] | |

| HepG2 (Liver Cancer) | 6.20 µg/mL | [17] | |

| HeLa (Cervical Cancer) | 6.4 µg/mL | [17] | |

| MCF-7 (Breast Cancer) | 23.0 µg/mL | [17] | |

| P-388D1 (Leukemia) | 0.33 µg/mL | [4] | |

| Artemisinin and Derivatives | |||

| Artemisinin | P. falciparum (Chloroquine-resistant) | 7.67 nM | [18] |

| Artesunate | P. falciparum (Chloroquine-resistant) | 3.46 nM | [18] |

| Dihydroartemisinin | P. falciparum (Chloroquine-resistant) | 3.88 nM (as Arteether) | [18] |

| α-Santonin Derivatives | |||

| α-Santonin derivative 7 | HL-60, SF-295, HCT-8, etc. | 0.36-14.5 | [1] |

Anti-inflammatory Activity

Sesquiterpenoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of signaling pathways like NF-κB and MAPK. Glycosylation can enhance these effects. For instance, some sesquiterpenoid glycosides have shown potent inhibitory effects on the production of pro-inflammatory mediators.[19][20]

Table 3: Anti-inflammatory Activity of Sesquiterpenoid Glycosides

| Compound | Assay | IC₅₀ (µM) | Reference(s) |

| Cadinane-type sesquiterpenoid glycoside (15) | NO inhibition in LPS-stimulated BV-2 microglia | 5.62 ± 0.37 | [19] |

| Eudesmane-type sesquiterpenoid glycoside (5) | NO inhibition in LPS-stimulated BV-2 microglia | 15.6 | [21] |

Other Biological Activities

Glycosylation can also impart or enhance other therapeutic properties, such as hypoglycemic effects. Certain sesquiterpenoid glycosides from Dendrobium nobile have demonstrated inhibitory activity against α-glucosidase and α-amylase, suggesting their potential in managing diabetes.[22]

Table 4: α-Glucosidase and α-Amylase Inhibitory Activity of Sesquiterpenoid Glycosides from Dendrobium nobile

| Compound | Enzyme | IC₅₀ | Reference(s) |

| Dendronobiloside A | α-glucosidase | 299.7 ± 2.38 µg/mL | [22] |

| Dendronobiloside C | α-glucosidase | 537.8 ± 2.33 µg/mL | [22] |

| Dendroside G | α-amylase | 1.06 ± 0.06 mg/mL | [22] |

Key Signaling Pathways Modulated by Sesquiterpenoids

Sesquiterpenoids exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and MAPK pathways are two of the most significant targets, playing crucial roles in inflammation and cancer.

Figure 1: NF-κB Signaling Pathway and points of inhibition by sesquiterpenoids.

Figure 2: MAPK/ERK Signaling Pathway and potential inhibitory points for sesquiterpenoids.

Experimental Protocols

A systematic approach is required to elucidate the structure and function of sesquiterpenoid glycosides. The following section details key experimental protocols.

General Experimental Workflow

The study of sesquiterpenoid glycosides typically involves extraction and isolation, structural elucidation, and bioactivity assessment.

Figure 3: General experimental workflow for the isolation, characterization, and bio-evaluation of sesquiterpenoid glycosides.

Detailed Methodologies

5.2.1. Extraction and Isolation

-

Extraction: The dried and powdered plant material is typically macerated with a polar solvent like ethanol (B145695) or methanol (B129727) at room temperature. This process is repeated multiple times to ensure exhaustive extraction.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Sesquiterpenoid glycosides are often found in the more polar ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The enriched fractions are subjected to multiple rounds of column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual compounds is achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

5.2.2. Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to determine the planar structure and relative stereochemistry of the sesquiterpenoid aglycone and the sugar moiety, as well as the glycosidic linkage.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.

5.2.3. Enzymatic Glycosylation of Sesquiterpenoids (in vitro)

This protocol is for the enzymatic synthesis of a sesquiterpenoid glycoside using a UDP-glycosyltransferase (UGT).

-

Reaction Setup: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):

-

Sesquiterpenoid substrate (dissolved in a minimal amount of DMSO)

-

UDP-sugar (e.g., UDP-glucose) in molar excess

-

Recombinant UGT enzyme

-

MgCl₂ (as a cofactor for many UGTs)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the UGT (e.g., 30-37°C) for a specified period (e.g., 1-24 hours).

-

Reaction Quenching: Stop the reaction by adding a solvent like ice-cold methanol or by heat inactivation.

-

Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the glycosylated product and quantify the conversion.

5.2.4. UDP-Glycosyltransferase (UGT) Activity Assay

The UDP-Glo™ Glycosyltransferase Assay is a common method to measure UGT activity by detecting the amount of UDP produced.

-

Glycosyltransferase Reaction: Perform the enzymatic glycosylation reaction as described in section 5.2.3 in a multi-well plate.

-

UDP Detection: After the desired incubation time, add an equal volume of UDP Detection Reagent to each well. This reagent converts the UDP product to ATP, which then drives a luciferase reaction, producing light.

-

Luminescence Measurement: Incubate the plate at room temperature for 60 minutes and measure the luminescence using a plate-reading luminometer. The light output is proportional to the UDP concentration, and thus to the UGT activity.

5.2.5. Soft Agar (B569324) Colony Formation Assay for Anticancer Activity

This assay assesses the ability of a compound to inhibit anchorage-independent growth, a hallmark of cancer cells.

-

Prepare Base Agar Layer: Mix a solution of 1.2% agar with an equal volume of 2x cell culture medium to create a 0.6% agar base. Pipette this mixture into the wells of a 6-well plate and allow it to solidify.

-

Prepare Top Agar Layer with Cells: Prepare a cell suspension in 1x culture medium. Mix this with a 0.6% agar solution (kept at ~40°C) to a final agar concentration of 0.3%. The sesquiterpenoid glycoside being tested is added to this top layer at various concentrations.

-

Plating: Gently pipette the cell-containing top agar onto the solidified base agar layer.

-

Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 2-3 weeks, adding fresh medium with the test compound periodically to prevent drying.

-

Colony Staining and Counting: After the incubation period, stain the colonies with a solution like crystal violet and count the number and size of the colonies under a microscope.

Conclusion and Future Perspectives

Glycosylation represents a powerful and versatile strategy employed by nature to fine-tune the properties of sesquiterpenoids. The attachment of sugar moieties consistently enhances aqueous solubility and can improve stability, addressing key challenges in the development of these natural products as therapeutic agents. Furthermore, glycosylation can significantly modulate biological activity, often leading to increased potency or novel pharmacological effects. The data and protocols presented in this guide underscore the importance of considering glycosylation in the discovery and development of new drugs derived from sesquiterpenoids.

Future research should focus on:

-

Exploring the vast diversity of naturally occurring sesquiterpenoid glycosides.

-

Chemoenzymatic synthesis of novel glycosides with tailored properties using engineered UGTs.

-

In-depth in vivo studies to fully characterize the pharmacokinetic and pharmacodynamic profiles of promising sesquiterpenoid glycosides.

-

Elucidating the precise molecular mechanisms by which glycosylation alters the interaction of sesquiterpenoids with their biological targets.

By harnessing the "glycosylation advantage," the scientific community can unlock the full therapeutic potential of this remarkable class of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Artesunate | C19H28O8 | CID 6917864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Artesunate - Wikipedia [en.wikipedia.org]

- 6. Formulation and Nanotechnology-Based Approaches for Solubility and Bioavailability Enhancement of Zerumbone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. extranet.who.int [extranet.who.int]

- 9. mdpi.com [mdpi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Parthenolide - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Zerumbone Promotes Cytotoxicity in Human Malignant Glioblastoma Cells through Reactive Oxygen Species (ROS) Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potential of Zerumbone as an Anti-Cancer Agent | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Artesunate (WR-256283) | Antimalarial | TargetMol [targetmol.com]

Epipterosin L 2'-O-glucoside CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epipterosin L 2'-O-glucoside, a natural sesquiterpenoid, has been identified and isolated from the rhizomes of Cibotium barometz (L.) J.Sm. This technical guide provides a summary of the currently available information on its chemical identity. However, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the knowledge regarding its biological activity, experimental protocols, and mechanisms of action. While the foundational chemical data is established, further research is critically needed to elucidate the potential therapeutic applications of this compound.

Chemical Identity and Properties

This compound is registered under the CAS number 61117-89-3.[1][2][3] Its molecular formula is C21H30O9, corresponding to a molecular weight of 426.46 g/mol .[1] It is also known by the synonym (2S,3R)-Pterosin L 2'-O-beta-D-glucoside.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61117-89-3 | [1][2][3] |

| Molecular Formula | C21H30O9 | [1] |

| Molecular Weight | 426.46 | [1] |

| Appearance | Powder | [1] |

| Purity | >98% (Commercially available) | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

| Storage | 2-8 °C, protected from air and light | [3] |

Source and Isolation

This compound is a naturally occurring compound found in the rhizomes of the fern Cibotium barometz (L.) J.Sm., also known as the Golden Chicken Fern. This plant has a history of use in traditional medicine, particularly in Asia. The isolation of this compound is achieved through standard phytochemical extraction and purification techniques.

Biological Activity and Therapeutic Potential: A Knowledge Gap

A thorough review of the existing scientific literature reveals a significant lack of specific data on the biological activities of this compound. While the rhizome of Cibotium barometz has been studied for various pharmacological effects, the specific contribution of this compound to these activities has not been elucidated.

Consequently, there are no published studies that provide:

-

Quantitative data on the efficacy or potency of this compound in any biological assay.

-

Detailed experimental protocols for assessing the activity of this specific compound.

-

Information on signaling pathways or molecular mechanisms of action.

This lack of information presents a significant opportunity for future research to explore the pharmacological profile of this natural product.

Future Research Directions

To unlock the potential of this compound, the following areas of investigation are recommended:

-

Bioactivity Screening: A comprehensive screening of the compound against a wide range of biological targets is necessary. This could include assays for anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities, among others.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and identifying the specific cellular signaling pathways involved.

-

In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.

Logical Relationship: The Path to Characterization

The logical workflow for the future characterization of this compound can be visualized as a sequential process, starting from the known information and progressing toward a comprehensive understanding of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Epipterosin L 2'-O-glucoside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epipterosin L 2'-O-glucoside is a natural sesquiterpenoid glycoside that has been identified in the rhizomes of the fern Cibotium barometz (L.) J.Sm.[]. Sesquiterpenoids of the pterosin class, isolated from various fern species, have garnered scientific interest due to their potential biological activities, which include cytotoxic, anti-inflammatory, and neuroprotective properties[2][3]. The glycosidic nature of this compound may influence its solubility, stability, and bioavailability, making it a compound of interest for further research and development.

These application notes provide a comprehensive protocol for the extraction and purification of this compound from plant material, primarily focusing on the rhizomes of Cibotium barometz. The methodology is based on established procedures for the isolation of pterosin glycosides from related fern species[2].

Chemical Structure and Properties

-

Compound Name: this compound

-

Synonyms: (2S,3R)-Pterosin L 2'-O-beta-D-glucoside[]

-

Molecular Formula: C₂₁H₃₀O₉[]

-

Molecular Weight: 426.46 g/mol []

-

Appearance: Expected to be a powder[][4]

-

Solubility: Likely soluble in polar organic solvents such as methanol (B129727), ethanol (B145695), and DMSO[4].

Quantitative Data Summary

Currently, there is limited published data on the specific yield and purity of this compound from Cibotium barometz. The following table outlines the key quantitative parameters that should be determined during the extraction and purification process.

| Parameter | Recommended Analytical Method | Target Value/Specification |

| Yield of Crude Extract | Gravimetric analysis after solvent evaporation | To be determined experimentally |

| Yield of Purified this compound | Gravimetric analysis after final purification step | To be determined experimentally |

| Purity of Final Compound | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Quantitative Nuclear Magnetic Resonance (qNMR) | >95% for pharmacological and structural studies |

| Residual Solvent Content | Gas Chromatography-Mass Spectrometry (GC-MS) | As per regulatory guidelines (e.g., ICH Q3C) |

Experimental Protocols

This section details a multi-step protocol for the extraction, fractionation, and purification of this compound from the rhizomes of Cibotium barometz.

Plant Material Preparation

-

Collection and Identification: Collect fresh rhizomes of Cibotium barometz. Ensure proper botanical identification of the plant material.

-

Cleaning and Drying: Thoroughly wash the rhizomes with water to remove soil and other debris. Cut the rhizomes into small pieces and air-dry them in a well-ventilated area, or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

-

Grinding: Once completely dry, grind the rhizomes into a fine powder using a mechanical grinder. A finer powder increases the surface area for efficient extraction.

Extraction

This protocol utilizes solvent extraction, a common method for isolating glycosides from plant materials.

-

Maceration:

-

Place the powdered rhizome material in a large container (e.g., a glass flask).

-

Add 70% aqueous ethanol in a solid-to-liquid ratio of 1:10 (w/v) (e.g., 1 kg of powder to 10 L of 70% ethanol).

-

Seal the container and allow the mixture to macerate at room temperature for 48-72 hours with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude aqueous residue.

-

Fractionation (Liquid-Liquid Partitioning)

Fractionation is performed to separate compounds based on their polarity.

-

Degreasing:

-

Suspend the crude aqueous residue in distilled water.

-

Perform liquid-liquid partitioning with a non-polar solvent like petroleum ether or n-hexane in a separatory funnel to remove lipids and other non-polar compounds. Repeat this step 2-3 times. Discard the non-polar layer.

-

-

Sequential Partitioning:

-

Sequentially partition the remaining aqueous layer with solvents of increasing polarity:

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

-

For each solvent, perform the partitioning 3 times. Combine the respective solvent layers.

-

This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the ethyl acetate and n-butanol fractions.

-

-

Solvent Evaporation:

-

Evaporate the solvent from each fraction under reduced pressure to obtain the dichloromethane, ethyl acetate, and n-butanol fractions as dried residues.

-

Chromatographic Purification

The n-butanol and/or ethyl acetate fractions are subjected to further purification using column chromatography.

-

Silica (B1680970) Gel Column Chromatography:

-

Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol).

-

Dissolve the dried n-butanol or ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform (B151607) and gradually increase the percentage of methanol.

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC. Spot the fractions on a silica gel TLC plate and develop it in an appropriate solvent system.

-

Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Combine the fractions that show a similar TLC profile and contain the target compound.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification and removal of pigments and smaller molecules, subject the combined fractions to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification step can be performed using a reversed-phase preparative HPLC system (e.g., a C18 column).

-

Use a mobile phase gradient of water and methanol or acetonitrile, both possibly containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Structure Elucidation and Purity Assessment

-

Structure Confirmation: The chemical structure of the isolated compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

-

Purity Analysis: The purity of the final product should be assessed by analytical HPLC.

Visualizations

References